4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thienopyridine core, a biphenyl group, and various functional groups such as hydroxyl, methoxy, and nitrile. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.
Introduction of the Biphenyl Group: The biphenyl moiety is introduced through a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate biphenyl halides and palladium catalysts.
Functional Group Modifications: The hydroxyl, methoxy, and nitrile groups are introduced through various functional group transformations, including hydroxylation, methylation, and cyanation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.
Chemical Reactions Analysis
4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups, such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: Researchers investigate the compound’s effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Industrial Applications: The compound’s chemical properties are explored for potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: The compound modulates signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are critical for cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
4-Hydroxy-3-(3’-methoxy-[1,1’-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H14N2O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-hydroxy-3-[4-(3-methoxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H14N2O3S/c1-26-15-4-2-3-14(9-15)12-5-7-13(8-6-12)17-11-27-21-18(17)19(24)16(10-22)20(25)23-21/h2-9,11H,1H3,(H2,23,24,25) |
InChI Key |
OEBGNYXJTJIRAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O |
Origin of Product |
United States |
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